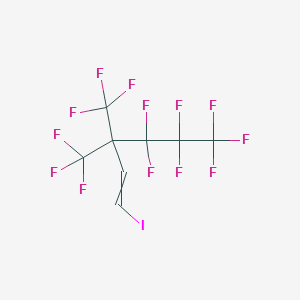

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodo-1-hexene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecular structure of “4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodo-1-hexene” could not be found in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, structure, boiling point, density, and pKa. The available resources do not provide specific information on these properties for "4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodo-1-hexene" .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Furans and Derivatives

In a study on the synthesis of fluorinated compounds, Nishida et al. (1991) demonstrated the addition reaction of propionaldehyde to hexafluoro-2-butyne under γ-ray irradiation, resulting in compounds with fluorinated functional groups, showcasing the potential of fluorinated precursors in synthesizing novel organic molecules with specific properties, such as increased stability or reactivity in various chemical environments. The study highlights the role of fluorinated compounds in the development of heterocyclic chemistry, providing pathways to new materials and pharmaceuticals (Nishida et al., 1991).

Catalysis and Polymerization

The research by Tellmann et al. (2005) on the use of cobalt and iron complexes stabilized by trifluoromethyl substituents showcases the significant impact of fluorinated ligands on the catalytic efficiency and stability of metal complexes. These complexes have been used in the dimerization and oligomerization of α-olefins, indicating the crucial role of fluorinated compounds in enhancing catalyst performance and expanding the range of possible polymerization reactions, which is essential for developing new polymeric materials (Tellmann et al., 2005).

Development of Fluorinated Silanes

Konakahara et al. (2000) focused on the synthesis of branched-type polyfluoroalkylsilanes, utilizing the hydrosilylation reaction of branched-type polyfluoroalkene. The study demonstrates the utility of fluorinated alkenes in producing materials with potential applications in surface treatment, coatings, and as intermediates in the synthesis of complex organosilicon compounds. This research highlights the versatility and importance of fluorinated compounds in materials science, particularly in modifying surface properties and creating materials with specialized functions (Konakahara et al., 2000).

Applications in Coordination Chemistry and Metal Complexes

The study by Dyckhoff et al. (2018) on organorhenium(vii) oxides shows the application of fluorinated aryl groups in enhancing the catalytic activity and stability of metal complexes. These complexes have been applied in olefin epoxidation and metathesis reactions, demonstrating the critical role of fluorinated compounds in the design of high-performance catalysts for organic synthesis and polymerization processes. Such research underlines the importance of fluorinated compounds in advancing coordination chemistry and catalysis (Dyckhoff et al., 2018).

Eigenschaften

IUPAC Name |

(E)-4,4,5,5,6,6,6-heptafluoro-1-iodo-3,3-bis(trifluoromethyl)hex-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F13I/c9-4(10,5(11,12)8(19,20)21)3(1-2-22,6(13,14)15)7(16,17)18/h1-2H/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFZYWPCOFAVSE-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CI)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/I)\C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F13I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344962 |

Source

|

| Record name | (1E)-4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodo-1-hexene | |

CAS RN |

126681-21-8 |

Source

|

| Record name | (1E)-4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.